REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH3:12])(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.[CH3:13][N:14](C)C=O>[C-]#N.[Zn+2].[C-]#N>[C:13]([C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH3:12])(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1)#[N:14] |f:2.3.4|
|
Name
|
|
Quantity
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0.1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=NC1)S(=O)(=O)NC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
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zinc cyanide
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Quantity
|
0.056 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution was degassed with nitrogen for 10 min
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Duration
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10 min
|
Type
|
ADDITION
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Details
|
tetrakis(triphenylphosphine)palladium(0) (30 mg) was added
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Type
|
ADDITION
|
Details
|
The mixture was then diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified
|
Type
|
WASH
|
Details
|
by rinsing with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=NC1)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |